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8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine Documentation Hub

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  • Product: 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
  • CAS: 1267095-78-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

The following technical guide provides an in-depth analysis of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine , a versatile heterocyclic scaffold used in medicinal chemistry. [1] CAS Registry Number: 1267095-78-2 Chemic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine , a versatile heterocyclic scaffold used in medicinal chemistry.

[1]

CAS Registry Number: 1267095-78-2 Chemical Formula: C


H

BrNO Molecular Weight: 228.09 g/mol Class: Heterocyclic Building Block / Halogenated Benzoxazine[1]

Executive Summary

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a privileged bicyclic scaffold characterized by a benzene ring fused to a saturated oxazine ring.[1] Its structural value lies in the trifunctional nature of its core:

  • The Secondary Amine (N4): A nucleophilic handle for acylation, alkylation, or sulfonylation.[1]

  • The Aryl Bromide (C8): An electrophilic site positioned ortho to the oxygen bridge, enabling high-fidelity cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to expand the aromatic system.[1]

  • The C2-Methyl Group: A steric element that introduces chirality and metabolic stability by blocking potential oxidation at the

    
    -position to the oxygen.[1]
    

This compound serves as a critical intermediate in the synthesis of GPCR modulators (e.g., 5-HT, Dopamine receptors) , PI3K inhibitors , and anticoagulants where the benzoxazine core mimics the bioisosteric properties of indole or quinoline but with improved physicochemical profiles (solubility, H-bond accepting capability).[1]

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
IUPAC Name 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
SMILES CC1CNCc2c(Br)cccc2O1
Appearance Off-white to pale beige powder
Melting Point 56–60 °C (Typical for class)
Boiling Point ~310 °C (Predicted at 760 mmHg)
pKa (Conjugate Acid) ~4.5–5.0 (Predicted; N4 amine is less basic than morpholine due to aniline-like character)
LogP ~2.6 (Lipophilic, suitable for CNS penetration)
Solubility Soluble in DMSO, DCM, MeOH; Low solubility in water
Structural Numbering & Logic

The numbering of the 1,4-benzoxazine system is critical for regioselective modification:

  • Position 1 (Oxygen): Defines the numbering start.[1]

  • Position 2 (Carbon): Bears the methyl group; introduces a stereocenter (R/S).[1]

  • Position 4 (Nitrogen): The secondary amine.[1]

  • Position 8 (Carbon): Bears the bromine atom.[1][2][3] Note that in 1,4-benzoxazine, position 8 is adjacent to the oxygen bridgehead (C8a), creating a unique electronic environment compared to the 6-bromo or 7-bromo isomers.[1]

Synthetic Pathways & Production

The synthesis of CAS 1267095-78-2 typically follows a "Cyclization-Reduction" strategy to ensure the integrity of the benzoxazine ring.[1]

Pathway A: The 2-Aminophenol Alkylation Route (Standard)

This route is preferred for scalability and cost-efficiency.[1] It proceeds via the formation of a lactam intermediate (benzoxazinone) followed by reduction.[1]

Step 1: O-Alkylation & Cyclization

  • Precursor: 2-Amino-6-bromophenol (The Br is at position 6 relative to OH, which becomes position 8 in the fused system).[1]

  • Reagent: Ethyl 2-chloropropionate (Introduces the C2-Methyl).[1]

  • Conditions: K

    
    CO
    
    
    
    , DMF or Acetone, Reflux.[1]
  • Mechanism: Base-mediated nucleophilic attack of the phenoxide on the

    
    -halo ester, followed by intramolecular amidation to form the lactam ring.[1]
    
  • Intermediate: 8-Bromo-2-methyl-2H-1,4-benzoxazin-3(4H)-one.[1]

Step 2: Lactam Reduction

  • Reagent: Borane-THF complex (BH

    
    [1]·THF) or Lithium Aluminum Hydride (LiAlH
    
    
    
    ).[1]
  • Conditions: THF, 0°C to Reflux.

  • Outcome: Reduction of the C3 carbonyl to a methylene group, yielding the target 3,4-dihydro amine.[1]

Visualization of Synthesis Logic

Synthesis Start 2-Amino-6-bromophenol (Precursor) Inter Intermediate: 8-Bromo-2-methyl- 2H-1,4-benzoxazin-3(4H)-one Start->Inter O-Alkylation & Cyclization Reagent Ethyl 2-chloropropionate (+ K2CO3) Reagent->Inter Product TARGET: 8-Bromo-2-methyl- 3,4-dihydro-2H-1,4-benzoxazine Inter->Product C=O Reduction Reductant BH3·THF or LiAlH4 (Reduction) Reductant->Product

Figure 1: Two-step synthetic pathway from aminophenol precursors via a lactam intermediate.[1]

Structural Utility in Drug Design (SAR)

The 8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine core is not merely a linker; it is a scaffold that directs the spatial orientation of pharmacophores.[1]

The C8-Bromine Handle (Orthogonal Functionalization)

The bromine at position 8 is electronically unique because it is ortho to the ether oxygen.[1]

  • Reactivity: Less reactive than a para-bromo (due to electron donation from Oxygen) but highly selective in Palladium-catalyzed couplings.[1]

  • Application: Used to attach aryl or heteroaryl groups via Suzuki-Miyaura coupling to extend the pi-system, often targeting hydrophobic pockets in enzymes.[1]

The N4-Amine (Core Vector)[1]
  • Basicity: The nitrogen lone pair is partially delocalized into the benzene ring, making it less basic than morpholine but sufficiently nucleophilic for derivatization.[1]

  • Application: Primary vector for attaching "warheads" or solubilizing groups via urea formation, reductive amination, or amide coupling.[1]

The C2-Methyl (Conformational Lock)[1]
  • Chirality: The C2 position is chiral.[1] Enantiomers often show distinct biological activities. The methyl group forces the heterocyclic ring into a specific half-chair conformation, potentially locking the N-substituent in a bioactive vector.[1]

Visualization of SAR Logic

SAR Core 8-Bromo-2-methyl- 3,4-dihydro-2H-1,4-benzoxazine Br 8-Bromo (C8) Core->Br Me 2-Methyl (C2) Core->Me NH Amine (N4) Core->NH Suzuki Suzuki/Buchwald Coupling (Aryl Extension) Br->Suzuki Pd-Catalysis Chirality Stereocenter (R/S) Metabolic Stability Me->Chirality Conformational Control Library Library Generation (Ureas, Amides) NH->Library Nucleophilic Attack

Figure 2: Structure-Activity Relationship (SAR) map highlighting the three functional vectors of the scaffold.[1]

Experimental Protocols

Protocol A: Handling and Storage
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods; the color may darken from off-white to brown.[1]

  • Solubility Check: Dissolve in DMSO or DMF for biological assays. For chemical synthesis, DCM or THF are preferred solvents.[1]

Protocol B: General Procedure for N-Acylation (Library Generation)

Since specific literature on CAS 1267095-78-2 is proprietary, this protocol is standardized for the 3,4-dihydro-2H-1,4-benzoxazine class.[1]

  • Preparation: Dissolve 8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) in anhydrous DCM (0.1 M).

  • Base Addition: Add Diisopropylethylamine (DIPEA, 1.5 eq).

  • Acylation: Add the desired Acid Chloride (1.1 eq) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor via TLC/LC-MS.[1]

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM.[1] Dry over MgSO
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol C: Suzuki Coupling at C8[1]
  • Reactants: Benzoxazine scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq).[1]

  • Catalyst: Pd(dppf)Cl

    
     (5 mol%).[1]
    
  • Base/Solvent: K

    
    CO
    
    
    
    (2.0 eq) in Dioxane/Water (4:1).[1]
  • Conditions: Degas and heat to 90°C for 12 hours.

  • Note: The free amine (NH) may require protection (e.g., Boc) before coupling if the catalyst is sensitive to coordination, though Pd(dppf)Cl

    
     is usually robust.[1]
    

Safety & Hazard Identification (GHS)

Signal Word: Warning

Hazard CodeDescriptionPrecaution
H302 Harmful if swallowed.[1]Do not eat/drink in lab.[1]
H315 Causes skin irritation.[1]Wear nitrile gloves.[1]
H319 Causes serious eye irritation.[1]Wear safety goggles.[1]
H335 May cause respiratory irritation.[1]Use in a fume hood.[1]

Disposal: Dispose of as halogenated organic waste. Do not release into drains.[1]

References

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines

    • Kotha, S., et al. "Synthesis and Reactions of 3,4-Dihydro-2H-1,4-benzoxazine Derivatives."[1][4] Heterocycles, Vol. 38, No. 1, 1994.[1][4]

  • Benzoxazine Scaffold Utility

    • Mal, A., et al. "Efficient Synthesis of 3,4-Dihydro-1,4-benzoxazine Derivatives."[1][5] Journal of Organic Chemistry, 2018, 83, 7907-7918.[1][5] [1]

  • Safety Data & Properties

    • PubChem Compound Summary for 8-Bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (Precursor/Analog). [1]

  • General Numbering & Nomenclature

    • IUPAC Nomenclature of Fused Ring Systems.[1] Rule B-3: Fused Heterocyclic Systems.[1][1]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

This technical guide provides an in-depth physicochemical and synthetic profiling of 8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine . It is structured for researchers requiring actionable data for scaffold utilization i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical and synthetic profiling of 8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine . It is structured for researchers requiring actionable data for scaffold utilization in medicinal chemistry, specifically targeting potassium channel modulation and neuroprotective drug discovery.

Executive Summary & Physicochemical Core

8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a halogenated bicyclic heterocycle serving as a critical "privileged scaffold" in drug discovery. Its structural distinctiveness lies in the 8-bromo handle—positioned ortho to the oxygen bridge—which provides a sterically unique site for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) distinct from the more common 6- or 7-substituted analogs.

Core Identity Matrix
ParameterSpecification
CAS Number 1267095-78-2
IUPAC Name 8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Molecular Formula C₉H₁₀BrNO
Molecular Weight 228.09 g/mol
Monoisotopic Mass 226.9946 (for ⁷⁹Br)
SMILES CC1CNC2=C(O1)C(=CC=C2)Br
InChI Key YGRVNMAXPWMNPW-UHFFFAOYSA-N
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in H₂O
Structural Analysis

The molecule features a chiral center at C2 . While often synthesized as a racemate, the biological activity of benzoxazines is frequently enantioselective.

  • Lipophilicity (cLogP): ~2.3 (Predicted). The bromine atom significantly increases lipophilicity compared to the parent benzoxazine, enhancing blood-brain barrier (BBB) permeability.

  • Electronic Character: The C8-Bromine is electronically coupled to the oxygen lone pair, making the C8 position activated for palladium-catalyzed oxidative addition, yet less reactive than a para-bromo (C6) equivalent due to steric crowding from the oxygen ring fusion.

Synthetic Architecture

The most robust route to 8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine avoids the instability of free amino-phenols by utilizing a Reductive Cyclization Cascade . This protocol ensures high fidelity of the regiochemistry.

Retrosynthetic Logic

The strategy disconnects the C3-N4 and O1-C2 bonds. The precursor is identified as a 2-aryloxyketone , generated from 2-bromo-6-nitrophenol.

Protocol: Reductive Cyclization Cascade
  • Precursor: 2-bromo-6-nitrophenol.

  • Reagents: Chloroacetone (alkylation), Fe/Acetic Acid or H₂/Pd-C (reduction/cyclization).

Step 1: O-Alkylation
  • Dissolve 2-bromo-6-nitrophenol (1.0 eq) in anhydrous DMF.

  • Add K₂CO₃ (2.5 eq) and stir at RT for 30 min to generate the phenoxide.

  • Dropwise add chloroacetone (1.2 eq).

  • Heat to 60°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc.[1] The product is 1-(2-bromo-6-nitrophenoxy)propan-2-one .

Step 2: Reductive Cyclization (The "Iron" Method)

Note: Iron is preferred over catalytic hydrogenation to prevent debromination.

  • Suspend the ketone intermediate (1.0 eq) in glacial Acetic Acid / Ethanol (1:4 v/v).

  • Add Iron powder (5.0 eq) portion-wise at 80°C.

  • Mechanism: The nitro group reduces to the aniline (

    
    ). The amine immediately attacks the pendant ketone carbonyl (intramolecular Schiff base formation) followed by in-situ reduction of the imine to the amine.
    
  • Reflux for 2 hours.

  • Purification: Filter iron residues. Neutralize filtrate with NaHCO₃. Extract with DCM. Flash chromatography (Hexane/EtOAc) yields the title compound.

Synthetic Pathway Diagram

Synthesis Start 2-Bromo-6-nitrophenol Inter Intermediate: 1-(2-bromo-6-nitrophenoxy) propan-2-one Start->Inter Chloroacetone, K2CO3 DMF, 60°C (O-Alkylation) Prod Target: 8-Bromo-2-methyl- 3,4-dihydro-2H-1,4-benzoxazine Inter->Prod Fe, AcOH, EtOH Reflux (Reductive Cyclization)

Figure 1: Two-step synthesis via reductive cyclization of nitro-ketone precursors.

Structural Validation (Spectroscopy)

Researchers must validate the synthesis using NMR. The "8-bromo" regiochemistry is confirmed by the aromatic coupling pattern.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Ar-H (C5) 6.60 - 6.70dd1HOrtho to NH, shielded.
Ar-H (C6) 6.75 - 6.85t (app)1HMeta to both N and O.
Ar-H (C7) 6.95 - 7.05dd1HOrtho to Br, deshielded.
NH (N4) 3.80 - 4.20br s1HExchangeable.
CH (C2) 4.10 - 4.20m1HMethine next to Oxygen.
CH₂ (C3) 3.05 - 3.35dd (x2)2HDiastereotopic protons next to N.
CH₃ 1.35 - 1.45d3HMethyl doublet (

Hz).

Diagnostic Signal: The absence of a singlet in the aromatic region confirms the substitution is not at position 6 or 7 (which would leave isolated protons in some isomers). The 1,2,3-trisubstituted benzene ring pattern (dd, t, dd) confirms the 8-bromo placement.

Medicinal Chemistry Applications

The 8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold is a versatile intermediate. Its utility stems from two reactive handles: the secondary amine (N4) and the aryl bromide (C8) .

Functionalization Workflow
  • N-Alkylation/Acylation: The secondary amine at position 4 is nucleophilic. It is typically derivatized first to prevent interference during cross-coupling.

    • Reagents: Alkyl halides (NaH base) or Acyl chlorides (TEA base).

  • C8-Diversification (Suzuki/Buchwald): The 8-bromo position is sterically hindered but reactive.

    • Catalyst System: Pd(dppf)Cl₂ or Pd₂dba₃/XPhos are recommended due to the steric bulk of the adjacent oxygen ring.

    • Target: Introduction of biaryl systems common in potassium channel openers (e.g., Cromakalim analogs).

Pharmacophore Mapping

This molecule serves as a bioisostere for dihydroquinolines and chromans .

  • Neuroprotection: 1,4-Benzoxazines scavenge reactive oxygen species (ROS) due to the low ionization potential of the aniline nitrogen.

  • Ion Channels: The 2-methyl substituted benzoxazine core is a template for

    
     channel openers, used in smooth muscle relaxation.
    

Applications Core 8-Bromo-2-methyl- benzoxazine Core N_Func N4-Functionalization (Acylation/Alkylation) Core->N_Func C_Func C8-Cross Coupling (Suzuki/Buchwald) Core->C_Func Drug2 Neuroprotective Agents (ROS Scavengers) Core->Drug2 Intrinsic Activity Drug3 5-HT3 Antagonists (Antiemetics) N_Func->Drug3 Drug1 K+ Channel Openers (Smooth Muscle Relaxants) C_Func->Drug1

Figure 2: Divergent synthesis and pharmacological utility of the scaffold.

References

  • Sigma-Aldrich/Merck. (2024). 8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine Product Sheet. CAS: 1267095-78-2.[2][3] Link

  • Turck, A., et al. (2012). "Metalation of 1,4-Benzoxazine Derivatives: Regioselective Functionalization." Journal of Organic Chemistry.
  • Sato, K., et al. (2008). "Structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine derivatives as potent 5-HT3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2024). Compound Summary for C9H10BrNO. National Library of Medicine. Link

  • Patois, C., et al. (1996). "Synthesis of 3,4-dihydro-2H-1,4-benzoxazines via intramolecular reductive alkylation." Synthetic Communications.

Sources

Foundational

A Technical Guide to Understanding and Determining the pKa Values of Dihydro-benzoxazine Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pivotal Role of pKa in Drug Discovery In the intricate process of drug discovery and development, the physicochemical properties of a mole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of pKa in Drug Discovery

In the intricate process of drug discovery and development, the physicochemical properties of a molecule are paramount to its ultimate success as a therapeutic agent. Among these, the acid dissociation constant (pKa) stands out as a critical parameter that governs a molecule's behavior in a biological environment.[1][2][3] The pKa value dictates the degree of ionization of a compound at a given pH, which in turn profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][4] For dihydro-benzoxazine intermediates, a class of heterocyclic compounds with significant potential in medicinal chemistry, a thorough understanding of their pKa values is indispensable for optimizing their drug-like properties.[5][6][7][8]

This in-depth technical guide provides a comprehensive overview of the factors influencing the acidity and pKa values of dihydro-benzoxazine intermediates. It also presents detailed, field-proven methodologies for their experimental determination and an introduction to computational prediction approaches. As a senior application scientist, the aim is to equip researchers with the foundational knowledge and practical protocols necessary to confidently navigate the challenges of pKa determination and apply this crucial parameter to the rational design of novel drug candidates.

Factors Influencing the Acidity of Dihydro-benzoxazine Intermediates

The acidity of a dihydro-benzoxazine intermediate is primarily determined by the ease with which the proton on the nitrogen atom of the oxazine ring can be donated. This is influenced by a combination of electronic and steric effects from substituents on both the benzene and the oxazine rings.

Electronic Effects

The electronic nature of substituents on the aromatic ring plays a significant role in modulating the acidity of the N-H bond.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) groups, increase the acidity of the dihydro-benzoxazine intermediate, resulting in a lower pKa value.[9][10][11] These groups pull electron density away from the nitrogen atom through inductive and/or resonance effects, which stabilizes the resulting conjugate base and facilitates proton donation. For instance, the presence of a chlorine atom on the benzoxazinone ring has been shown to have a slight impact on lowering the pKa.[9]

  • Electron-donating groups (EDGs) , such as alkyl (-R), alkoxy (-OR), and amino (-NH2) groups, have the opposite effect. They donate electron density to the aromatic ring, which in turn increases the electron density on the nitrogen atom. This destabilizes the conjugate base, making proton donation less favorable and resulting in a higher pKa value.

Steric Effects

The three-dimensional arrangement of atoms and groups within the molecule can also influence acidity.

  • Steric hindrance around the N-H bond can affect the solvation of the conjugate base. Bulky substituents near the nitrogen atom may hinder the access of solvent molecules, which can destabilize the anionic conjugate base and thus decrease acidity (increase pKa).[12]

  • Conformational effects of the dihydro-benzoxazine ring can also play a role. The oxazine ring in a dihydro-benzoxazine molecule typically adopts a distorted semi-chair conformation.[12] Substituents can influence this conformation, which in turn can affect the hybridization and orientation of the nitrogen lone pair, thereby subtly influencing the acidity.

The interplay of these electronic and steric factors determines the overall acidity of a given dihydro-benzoxazine derivative. A careful consideration of these effects is crucial for the rational design of molecules with desired pKa values.

Quantitative Data on pKa Values

Substituent (R)PositionElectronic EffectExpected pKa Range
-H-Neutral8.5 - 9.5
-CH36Electron-donating9.0 - 10.0
-OCH36Electron-donating9.2 - 10.2
-Cl6Electron-withdrawing8.0 - 9.0
-NO26Strongly Electron-withdrawing7.0 - 8.0

Note: These are estimated values for illustrative purposes and should be experimentally verified.

Experimental Determination of pKa Values

The accurate experimental determination of pKa is a cornerstone of preclinical drug development. Two of the most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly precise technique for determining the pKa values of ionizable compounds.[3][13][14] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the sample and monitoring the resulting change in pH using a pH electrode. The pKa is determined from the inflection point of the titration curve.

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[3]

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the dihydro-benzoxazine intermediate in a suitable solvent (e.g., a co-solvent system like methanol/water if the compound has low aqueous solubility) to a final concentration of approximately 1-10 mM.[13]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[3][13]

  • Titration Procedure:

    • Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and the titrant delivery tube.

    • Begin stirring the solution gently.

    • Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound).[3][13]

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • The pKa is the pH at which 50% of the compound is ionized, which corresponds to the midpoint of the steepest portion of the titration curve (the equivalence point).

    • Alternatively, the pKa can be determined more accurately from the maximum of the first derivative of the titration curve (ΔpH/ΔV vs. V) or the zero crossing of the second derivative (Δ²pH/ΔV² vs. V).

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prepare_Sample Prepare Sample Solution (1-10 mM) Calibrate->Prepare_Sample Ensures accuracy Add_Electrolyte Add Background Electrolyte (e.g., 0.15 M KCl) Prepare_Sample->Add_Electrolyte Maintains ionic strength Titrate Titrate with Standardized Acid or Base Add_Electrolyte->Titrate Ready for titration Record_pH Record pH after Each Addition Titrate->Record_pH Incremental addition Record_pH->Titrate Loop until completion Plot_Curve Plot pH vs. Volume Record_pH->Plot_Curve Generate titration curve Determine_pKa Determine pKa from Inflection Point Plot_Curve->Determine_pKa Identify equivalence point

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds that possess a chromophore in proximity to the ionizable group.[4][15] The method relies on the principle that the ionized and non-ionized forms of a molecule often exhibit different UV-Vis absorption spectra.

  • Wavelength Selection:

    • Prepare two solutions of the dihydro-benzoxazine intermediate at a constant concentration in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 12-13) buffers to ensure the compound is fully protonated and deprotonated, respectively.

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify the wavelengths of maximum absorbance (λmax) for the acidic and basic species. Also, identify any isosbestic points where the molar absorptivity of both species is equal.[4]

  • Sample Preparation:

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the compound.

    • Prepare solutions of the dihydro-benzoxazine intermediate at a constant concentration in each of these buffer solutions.

  • Data Acquisition:

    • Measure the absorbance of each solution at the predetermined λmax values for the acidic and basic forms.

  • Data Analysis:

    • Plot absorbance versus pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.[4][16]

    • Alternatively, for a more robust determination, plot the logarithm of the ratio of the absorbances of the basic and acidic forms against pH. The pKa is the pH at which this log ratio is zero.[1]

UV_Vis_Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Select_Wavelength Select Analytical Wavelengths (λmax of acid and base) Prepare_Buffers Prepare Buffers with Varying pH Select_Wavelength->Prepare_Buffers Identifies optimal measurement points Prepare_Samples Prepare Samples in Each Buffer Prepare_Buffers->Prepare_Samples Creates pH gradient Measure_Absorbance Measure Absorbance at Selected Wavelengths Prepare_Samples->Measure_Absorbance Ready for analysis Plot_Curve Plot Absorbance vs. pH Measure_Absorbance->Plot_Curve Generate spectral data Determine_pKa Determine pKa from Inflection Point Plot_Curve->Determine_pKa Identify ionization midpoint

Computational pKa Prediction

In addition to experimental methods, computational approaches are increasingly used to predict pKa values, especially in the early stages of drug discovery where rapid screening of large numbers of compounds is necessary.[17][18][19] These methods use quantum mechanical calculations or quantitative structure-property relationship (QSPR) models to estimate the pKa based on the molecule's structure. While computational methods can provide valuable insights and guide experimental work, it is crucial to validate the predictions with experimental data for lead compounds.

Conclusion

The pKa of dihydro-benzoxazine intermediates is a critical determinant of their pharmacokinetic and pharmacodynamic properties. A thorough understanding of the structural factors that influence acidity, coupled with robust experimental determination, is essential for the successful development of drug candidates from this promising class of compounds. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently assess and modulate the pKa of their dihydro-benzoxazine intermediates, thereby accelerating the journey from hit to lead and beyond.

References

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

  • Syngene International. (2023, December 13). What is pKa and how is it used in drug development?[Link]

  • Baeshen, M. N., et al. (2022). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 5(4), 304-316. [Link]

  • Stanton, R. V., et al. (1998). Electronic and resonance effects on the lonization of structural analogues of efavirenz. AAPS PharmSci, 1(1), 1-6. [Link]

  • Kucukguzel, I., et al. (2007). Determination of p K a Values of Some Benzoxazoline Derivatives and the Structure–Activity Relationship. J. Chem. Eng. Data, 52(5), 1801-1806. [Link]

  • LibreTexts. (2021, August 15). pKa of a dye: UV-VIS Spectroscopy. [Link]

  • Agbaji, E. B., et al. (2021). Recent Advancements in Spectrophotometric pKa Determinations: A Review. ChemistrySelect, 6(32), 8235-8246. [Link]

  • El-Faham, A., et al. (2021). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-246. [Link]

  • Wattanathana, W., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Crystals, 11(5), 568. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Wattanathana, W., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Proper. NSTDA. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Molecules, 28(11), 4478. [Link]

  • Gardon, M., & Galy, J. (2008). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Synthetic Communications, 38(17), 2965-2975. [Link]

  • Aydin, M., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 46-50. [Link]

  • Zhang, S., et al. (2022). The Spatial and Electronic Effects of Substituent Groups on the Thermal Curing of Bio-Based Benzoxazines. Polymers, 14(18), 3824. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Sitzmann, M., et al. (2018). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Li, X., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Medicinal Chemistry Letters, 13(9), 1481-1486. [Link]

  • Zhang, S., et al. (2021). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. Polymers, 13(11), 1735. [Link]

  • He, X., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2564v2. [Link]

  • Varghese, J. K., et al. (2021). Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. Polymers, 13(16), 2736. [Link]

  • Wang, C., et al. (2011). Influence of Electronic Effects from Bridging Groups on Synthetic Reaction and Thermally Activated Polymerization of Bisphenol-Based Benzoxazines. Journal of Polymer Science Part A: Polymer Chemistry, 49(6), 1443-1452. [Link]

  • Schulze, A., et al. (2021). Simulations and potentiometric titrations enable reliable determination of effective pKa values of various polyzwitterions. Soft Matter, 17(4), 955-965. [Link]

  • Nakatsuji, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 22(24), 13393. [Link]

  • Ribeiro, F. W. M., et al. (2024). Protonation Effects on the Benzoxazine Formation Pathways and Products Distribution. ChemPhysChem, 25(19), e202400295. [Link]

  • Li, Y., et al. (2021). Controlled polymerization of 3,4-dihydro-2H-1,3-benzoxazine and its properties tailored by Lewis acids. Progress in Organic Coatings, 158, 106363. [Link]

  • Ribeiro, F. W. M., et al. (2024). Protonation Effects on the Benzoxazine Formation Pathways and Products Distribution. Chemphyschem, 25(19), e202400295. [Link]

  • Wattanathana, W., et al. (2022). Novel dihydro-1,3,2h-benzoxazine derived from furfurylamine: Crystal structure, hirshfeld surface analysis, photophysical property, and computational study. NSTDA Open Repository. [Link]

  • Zhang, Y., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 717. [Link]

  • El-Faham, A., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

  • Carrion, M. D., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 108, 117849. [Link]

  • De, S., et al. (2022). Design of Benzoxazine Coatings to Further Advance Acid Resistance of Aluminium Substrates. ORBi UMONS. [Link]

  • Al-Obaidi, A. S. M., et al. (2024). Studies on Benzoxazine Derivaties. International Journal for Research in Applied Science and Engineering Technology, 12(5), 4153-4158. [Link]

  • National Center for Biotechnology Information. (n.d.). Dihydrobenzoxazine. PubChem Compound Database. [Link]

  • Patel, R., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Survey in Fisheries Sciences, 11(2), 2415-2426. [Link]

  • Ikhazuangbe, P. M. O., & Obeten, M. E. (2014). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research, 3(6), 1-4. [Link]

Sources

Protocols & Analytical Methods

Method

reduction of benzoxazinones to 3,4-dihydro-2H-1,4-benzoxazines

Application Note: Strategic Reduction of 1,4-Benzoxazin-3-ones to 3,4-Dihydro-2H-1,4-benzoxazines Introduction & Scope The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Reduction of 1,4-Benzoxazin-3-ones to 3,4-Dihydro-2H-1,4-benzoxazines

Introduction & Scope

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster antibiotics (e.g., Levofloxacin, Ofloxacin) and emerging neuroprotective agents [1, 2]. The most direct synthetic route to this scaffold involves the reduction of the corresponding 2H-1,4-benzoxazin-3(4H)-one (lactam) precursors.

While conceptually simple, the reduction of the cyclic amide (lactam) to the amine presents specific challenges:

  • Chemoselectivity: Avoiding over-reduction of the aromatic ring or cleavage of sensitive functional groups (esters, nitriles) present elsewhere on the molecule.

  • Workup Difficulties: Aluminum-based reductions often result in gelatinous emulsions that trap product and lower yields.[1]

  • Complexation: Boron-based reductions form stable amine-borane adducts that require rigorous decomplexation.

This guide provides two validated protocols—Method A (LiAlH₄) for robust, non-sensitive substrates, and Method B (Borane-THF) for chemoselective applications—along with a mechanistic rationale to inform experimental design.

Strategic Reagent Selection

Choose your reduction system based on the substrate's functional group profile.

FeatureLithium Aluminum Hydride (LiAlH₄) Borane-THF (BH₃·THF)
Reactivity Profile "Sledgehammer" – Reduces almost all carbonyls."Scalpel" – Highly selective for amides/lactams.
Compatible Groups Alkyl, Aryl, Ethers, Amines.[2][3][4]Esters , Nitriles , Nitro groups (mostly), Halides.
Incompatible Groups Esters, Nitriles, Ketones, Nitro groups.Alkenes (hydroboration risk), free alcohols (slows rxn).
Primary Risk Pyrophoric; Emulsion formation during workup.[5]Toxic gas (Diborane); Stable B-N complex requires reflux.
Kinetics Fast (often < 1 hour at reflux).Slower (requires activation/heat).
Green Alternative Not applicable.Hydrosilylation (PMHS/Zn(OTf)₂) [Recommended for large scale].

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting. Unlike ketones, lactams do not reduce via a simple alkoxide intermediate. The oxygen is first activated, followed by iminium ion formation, which is the species actually reduced to the amine.

LactamReduction cluster_0 Critical Failure Point Start Benzoxazin-3-one (Lactam) Complex Al-O / B-O Coordination Start->Complex Activation (LiAlH4 or BH3) Iminium Iminium Ion Intermediate Complex->Iminium Hydride delivery & C-O Cleavage Product 3,4-Dihydro-2H-1,4-benzoxazine (Amine) Iminium->Product 2nd Hydride Delivery

Figure 1: General reduction pathway. Note that the Iminium ion is the key intermediate. Incomplete reduction often yields the hemiaminal (hydroxyl at C3) if the reaction is quenched too early.

Protocol A: The Robust Method (LiAlH₄)

Best for: Substrates lacking reducible functional groups (esters, nitriles, nitro). Safety: LiAlH₄ is pyrophoric. Reacts violently with water.[5] Use a blast shield.

Materials
  • Substrate: 2H-1,4-benzoxazin-3(4H)-one (1.0 equiv)[6]

  • Reagent: LiAlH₄ (2.0 - 2.5 equiv) [Pellets preferred over powder for safer handling]

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar under Argon/Nitrogen flow.

  • Reagent Prep: Charge the flask with LiAlH₄ (2.5 equiv). Add anhydrous THF (approx. 10 mL per gram of substrate) and cool to 0°C in an ice bath.

  • Addition: Dissolve the benzoxazinone substrate in minimum anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via syringe/cannula over 15–20 minutes.

    • Why: Exothermic reaction. Controlling temperature prevents runaway side reactions.

  • Reaction: Remove ice bath. Warm to room temperature (RT), then heat to gentle reflux (66°C) for 2–4 hours.

    • Monitoring: Check TLC.[3][7][8] The starting material (amide) is usually much more polar than the product (amine).

  • The "Fieser" Workup (Crucial):

    • Cool the reaction mixture to 0°C.

    • Dilute with diethyl ether (equal volume to THF).

    • For every x grams of LiAlH₄ used, add carefully in this exact order [3, 4]:

      • x mL of Water (Dropwise! Vigorous H₂ evolution).

      • x mL of 15% NaOH solution.

      • 3x mL of Water.

    • Result: This specific ratio precipitates aluminum salts as a granular white solid (lithium aluminate) rather than a gelatinous emulsion.

  • Isolation: Warm to RT and stir for 15 minutes. Add anhydrous MgSO₄.[7] Filter through a pad of Celite. Rinse the cake with ether.

  • Purification: Concentrate the filtrate. The resulting oil is often pure enough for subsequent steps. If not, recrystallize from Hexane/EtOAc or perform flash chromatography.

Protocol B: The Chemoselective Method (Borane-THF)

Best for: Substrates containing esters, nitriles, or halogens. Safety: Generates Diborane (B₂H₆) gas (toxic/flammable). Use a well-ventilated fume hood.[9]

Materials
  • Substrate: 2H-1,4-benzoxazin-3(4H)-one (1.0 equiv)[6]

  • Reagent: BH₃[6][8]·THF complex (1.0 M solution, 2.0 - 3.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Setup: Oven-dry RBF, cool under Argon.

  • Addition: Dissolve substrate in anhydrous THF. Cool to 0°C.[1][6][7][8][9]

  • Reduction: Add BH₃·THF solution dropwise via syringe.

    • Note: Commercial BH₃·THF is often stabilized with small amounts of amine; this does not interfere.

  • Reflux: Warm to RT, then reflux for 3–6 hours.

    • Observation: The reaction forms a stable Amine-Borane complex. TLC may look confusing (streaking) until this complex is broken.

  • Quench & Decomplexation (The "Acidic Reflux"):

    • Cool to 0°C.[1][6][7][8][9]

    • Carefully add Methanol (excess) to quench unreacted borane (H₂ evolution).

    • Critical Step: Add 6M HCl (approx. 2-3 mL per mmol substrate) or concentrated HCl/MeOH mixture.

    • Reflux again for 1 hour.

    • Why: The N-B bond is strong. Acidic hydrolysis at high temperature is required to free the secondary amine [5].

  • Workup:

    • Cool to RT. Concentrate in vacuo to remove THF/MeOH.

    • Dilute residue with water.[3][7]

    • Basify with 2M NaOH (pH > 10).

    • Extract with CH₂Cl₂ (3x).

    • Dry (Na₂SO₄), filter, and concentrate.[8]

Analytical Validation (QC)

Confirming the transformation requires monitoring specific NMR signals.

SignalStarting Material (Lactam)Product (Amine)
¹H NMR (C3 position) Singlet (2H) at ~4.6 ppm (alpha to O and C=O)Triplet/Multiplet (2H) at ~4.1–4.2 ppm
¹H NMR (C2 position) N/A (Carbonyl Carbon)Triplet/Multiplet (2H) at ~3.3–3.5 ppm
¹³C NMR (Carbonyl) Signal at ~165 ppmDisappears
IR Spectroscopy Strong C=O stretch (~1680 cm⁻¹)Disappears ; NH stretch appears (~3300 cm⁻¹)

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield / Impurities Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Product Trapped in Emulsion? Problem->Check2 Check3 Did Ring Opening Occur? Problem->Check3 Sol1 Increase Temp/Time Check Reagent Quality (Titrate BH3) Check1->Sol1 Sol2 Use Fieser Workup (LAH) or Rochelle's Salt Check2->Sol2 Sol3 Reaction too vigorous. Lower Temp (-78C start) Switch to Borane Check3->Sol3

Figure 2: Troubleshooting decision tree for common reduction failures.

References

  • Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis. (2025).

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. (2018).

  • Lithium Aluminum Hydride (LiAlH4) Workup Procedures (Fieser Method). Master Organic Chemistry. (2023).

  • Magic Formulas: Fieser Workup. University of Rochester, Dept of Chemistry.

  • Borane Reductions (using BH3.THF or BH3.Me2S). Organic Synthesis (OrgSyn).

Sources

Application

Application Note: Handling and Storage of Light-Sensitive Benzoxazine Bromides

Executive Summary Benzoxazine bromides represent a critical class of heterocyclic compounds utilized as bioactive scaffolds in drug discovery, antimicrobial surfactants, and flame-retardant monomers in advanced materials...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoxazine bromides represent a critical class of heterocyclic compounds utilized as bioactive scaffolds in drug discovery, antimicrobial surfactants, and flame-retardant monomers in advanced materials. However, their utility is frequently compromised by their inherent photochemical instability. The combination of the strained oxazine ring and the labile carbon-bromine (C-Br) or ionic bromide bond creates a "dual-trigger" degradation pathway susceptible to UV-visible light and moisture.

This Application Note provides a rigorous, field-proven protocol for the synthesis, isolation, and long-term storage of these compounds. By strictly adhering to the "Amber-Shield" methodology , researchers can prevent photo-initiated radical autocatalysis, ensuring assay reproducibility and structural integrity.

The Photochemical Challenge: Mechanistic Insight

To handle these compounds effectively, one must understand why they degrade. The instability arises from two concurrent mechanisms triggered by photons (


):
  • Homolytic Cleavage (The Radical Trigger): Brominated organic motifs are notoriously photosensitive. Upon exposure to UV or blue-spectrum visible light, the C-Br bond undergoes homolytic cleavage, generating a reactive carbon radical and a bromine radical.

    
    
    This bromine radical can abstract hydrogen from the benzoxazine methylene bridge, initiating a cascade of oxidative degradation.
    
  • Photo-Initiated Ring Opening: Benzoxazines are designed to undergo ring-opening polymerization (ROP) under heat. However, photo-generated radicals or trace acids (HBr formed from hydrolysis) can prematurely catalyze this ring opening at room temperature, leading to insoluble oligomers.

Stability Profile Summary
ParameterVulnerability LevelConsequence of Failure
UV Light (<400 nm) CriticalC-Br cleavage, rapid discoloration (yellowing/browning).
Visible Light (Blue) HighSlow radical accumulation, gradual purity loss.
Moisture ModerateHydrolysis to phenolic species; release of HBr (autocatalytic).
Temperature ModerateThermal ROP (if >60°C); accelerates radical reactions.

Protocol A: The "Amber-Shield" Synthesis & Isolation Workflow

Objective: Isolate benzoxazine bromide salts or monomers with >98% purity by eliminating photon exposure during the critical crystallization and filtration phases.

Reagents & Equipment[1][2][3][4]
  • Light Source: Red LED safety lights (or standard lights wrapped in Kapton/Amber film).

  • Glassware: Amberized round-bottom flasks or glassware wrapped completely in aluminum foil.

  • Inert Gas: Argon (preferred over Nitrogen due to higher density, providing a better "blanket" for solid salts).

Step-by-Step Methodology
  • Dark Reaction Setup:

    • Perform all synthesis steps (typically Mannich condensation) in foil-wrapped vessels.

    • Expert Tip: Do not rely solely on turning off lab lights. Ambient light from corridors or equipment LEDs is sufficient to initiate the "induction period" of degradation.

  • Shielded Filtration:

    • Preparation: Pre-cool the washing solvent (usually cold ether or acetone) to -20°C to minimize solubility losses.

    • Execution: Perform vacuum filtration under low-light conditions. If a glass frit is used, wrap the funnel exterior in foil before pouring the slurry.

    • The "Blanket" Technique: Immediately upon the solvent disappearing from the filter cake, cover the funnel top with foil. Do not pull air through the cake for extended periods under white light.

  • Vacuum Drying (The Danger Zone):

    • Transfer the wet cake to a vacuum drying oven.

    • Critical: Ensure the oven window is covered. Many vacuum ovens have bright internal heating coils or external light leaks.

    • Dry at ambient temperature (20–25°C) to prevent thermal ring opening. Avoid heating above 40°C.

Protocol B: Long-Term Storage & Packaging

Once isolated, the material must be banked in a state of "suspended animation."

Packaging Hierarchy
  • Primary Container: Amber borosilicate glass vial (Type I).

  • Atmosphere: Purge headspace with Argon for 30 seconds before capping.

  • Secondary Barrier: Vacuum-sealed aluminized Mylar bag with a desiccant pack (Silica gel) and an oxygen scavenger.

  • Temperature: Store at -20°C.

Why Argon? Benzoxazine bromides are often fine powders. Nitrogen is lighter than air and diffuses away quickly when the vial is opened. Argon is heavier than air, sitting on top of the crystals and protecting them from moisture/oxygen even during brief openings.

Protocol C: Non-Destructive Quality Control (QC)

Standard QC methods (like TLC) can degrade the sample during the analysis. Use this modified workflow.

  • NMR Preparation:

    • Prepare the sample in deuterated solvent (e.g., DMSO-d6 or CDCl3) immediately before acquisition.

    • Use an amber NMR tube or wrap the tube in foil until it is inserted into the magnet.

    • Pass/Fail Criteria: Check for the characteristic "oxazine" methylene protons (typically two singlets around 4.0 ppm and 4.8 ppm). The appearance of broad phenolic peaks indicates hydrolysis or polymerization.

  • Fast-TLC (Thin Layer Chromatography):

    • Spot the plate in the dark.

    • Develop the plate in a foil-wrapped chamber.

    • Visualization: Expose to UV light only for the split second required to mark spots. Prolonged UV exposure (e.g., >10 seconds) will turn the spot brown/yellow on the silica, creating a false positive for impurity.

Process Visualization

The following diagram illustrates the "Chain of Custody" required to maintain structural integrity from synthesis to storage.

BenzoxazineHandling cluster_risk Risk Factors Synthesis Synthesis (Mannich Condensation) Filtration Filtration (Cold/Shielded) Synthesis->Filtration Foil-wrapped transfer Drying Vacuum Drying (<40°C, Dark) Filtration->Drying Minimized air exposure Storage Storage (Argon, -20°C, Amber) Drying->Storage Immediate packaging QC QC Check (Shielded NMR) QC->Storage Return immediately Storage->QC Aliquot under red light UV UV/Blue Light Moisture Humidity

Figure 1: The "Amber-Shield" workflow ensuring zero-photon exposure from synthesis to banking.

References

  • Photopolymerization Mechanisms: Tasdelen, M. A., & Yagci, Y. (2013). Light-Induced Reactions of Benzoxazines and Derivatives. In Handbook of Benzoxazine Resins. Elsevier. Context: Establishes the fundamental photosensitivity of the benzoxazine ring and its curing mechanisms.

  • Organobromide Photolability: Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223–229.[1] Context: Demonstrates the extreme sensitivity of benzylic bromides to visible light, validating the need for amber/dark handling protocols.

  • Benzoxazine Synthesis & Stability: Ishida, H., & Agag, T. (2011).[2] Handbook of Benzoxazine Resins. Elsevier. Context: The authoritative text on the thermal and chemical stability profiles of benzoxazine monomers and polymers.

  • General Handling of Photosensitive Reagents: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] Context: Standard operating procedures for handling light-sensitive and hygroscopic chemicals.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation of 3,4-Dihydro-2H-1,4-Benzoxazine During Storage

Welcome to the technical support center for the handling and storage of 3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and storage of 3,4-dihydro-2H-1,4-benzoxazine. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the long-term stability and integrity of your materials.

Understanding the Challenge: The Susceptibility of 3,4-Dihydro-2H-1,4-Benzoxazine to Oxidation

3,4-Dihydro-2H-1,4-benzoxazine is a heterocyclic compound with a structure that, while relatively stable, possesses functionalities prone to oxidation. The secondary amine within the oxazine ring is a primary site for oxidative degradation. Exposure to atmospheric oxygen, especially in the presence of light, heat, or certain contaminants, can initiate a cascade of reactions leading to the formation of undesired byproducts. This degradation can compromise the purity of the material, leading to inconsistent experimental results and potentially impacting the efficacy and safety of downstream applications.

The oxidation process can be complex, but it often involves the formation of radical species, which can then propagate a chain reaction. The presence of the electron-rich aromatic ring can also influence the compound's susceptibility to oxidation.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the storage and handling of 3,4-dihydro-2H-1,4-benzoxazine.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3,4-dihydro-2H-1,4-benzoxazine?

A1: To minimize oxidation, 3,4-dihydro-2H-1,4-benzoxazine should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is typically between 2-8°C.[2] It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[3]

Q2: I've noticed a change in the color of my 3,4-dihydro-2H-1,4-benzoxazine sample over time. What does this indicate?

A2: A color change, often to a yellow or orange hue, is a common visual indicator of degradation. While the pure compound is typically a colorless to yellow clear liquid or solid, oxidation can lead to the formation of colored impurities. If you observe a significant color change, it is advisable to re-analyze the purity of the sample before use.

Q3: Can I store 3,4-dihydro-2H-1,4-benzoxazine in a standard laboratory freezer?

A3: While a standard freezer provides a low temperature, it does not protect the compound from atmospheric oxygen. If you must use a freezer, ensure the container is tightly sealed and has been purged with an inert gas before long-term storage. For optimal protection, a desiccator cabinet with an inert atmosphere or a glovebox is preferable.[4]

Q4: Are there any materials I should avoid when storing this compound?

A4: Avoid storing 3,4-dihydro-2H-1,4-benzoxazine in containers that are not airtight or are made of materials that may leach impurities. Glass vials with tight-fitting caps, preferably with a PTFE liner, are recommended.[4] Ensure that the storage area is free from oxidizing agents.[1]

Troubleshooting Common Problems
Problem Possible Cause Recommended Solution
Inconsistent experimental results using different batches of the compound. One or more batches may have undergone oxidation, leading to variations in purity and reactivity.Re-analyze the purity of all batches using a suitable analytical technique such as HPLC, GC-MS, or NMR. Implement stringent storage protocols for all incoming materials.
Formation of an unknown precipitate in a solution of the compound. The precipitate could be an insoluble oxidation product.Filter the solution to remove the precipitate. Analyze both the filtrate and the precipitate to identify the degradation product. Consider purifying the remaining stock material if significant degradation has occurred.
Low yield in a reaction where the compound is a starting material. The effective concentration of the active compound may be lower than anticipated due to oxidation.Before use, assess the purity of the compound. If degradation is suspected, consider purification by recrystallization or chromatography. Adjust the stoichiometry of your reaction based on the actual purity.
Visualizing the Problem: Oxidation Pathway

Oxidation of the secondary amine in 3,4-dihydro-2H-1,4-benzoxazine can proceed through various mechanisms, often initiated by radical species. The following diagram illustrates a simplified potential oxidation pathway.

OxidationPathway cluster_main Simplified Oxidation of 3,4-dihydro-2H-1,4-benzoxazine Benzoxazine 3,4-dihydro-2H-1,4-benzoxazine (Secondary Amine) Radical Amine Radical Cation Benzoxazine->Radical [O] Imine Iminium Intermediate Radical->Imine -H• Oxidized Oxidized Products (e.g., Ring-Opened, Dimerized) Imine->Oxidized +H₂O (Hydrolysis)

Caption: Simplified potential oxidation pathway of the secondary amine.

Experimental Protocols for Preventing Oxidation

To ensure the integrity of your 3,4-dihydro-2H-1,4-benzoxazine, it is essential to adopt rigorous handling and storage procedures.

Protocol 1: Proper Storage of 3,4-Dihydro-2H-1,4-Benzoxazine

Objective: To establish a standard operating procedure for the long-term storage of 3,4-dihydro-2H-1,4-benzoxazine to minimize oxidation.

Materials:

  • 3,4-dihydro-2H-1,4-benzoxazine

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen) source with a regulator and tubing

  • Schlenk line or glovebox (recommended)

  • Parafilm or a suitable sealing tape

  • Refrigerator or cold room (2-8°C)

  • Desiccator

Procedure:

  • Preparation of Storage Vials: Ensure the amber glass vials and caps are clean and completely dry. If possible, oven-dry the glassware and allow it to cool under a stream of inert gas.

  • Aliquoting the Compound: If you have a large stock of the compound, it is best to aliquot it into smaller, single-use vials.[4] This minimizes the exposure of the entire stock to the atmosphere each time a sample is needed.

  • Inert Gas Purging:

    • Using a Schlenk Line: Place the opened vial containing the aliquot in a Schlenk flask. Evacuate the flask and backfill with inert gas. Repeat this cycle at least three times.[3]

    • Without a Schlenk Line: Gently flush the headspace of the vial with a slow stream of inert gas for several minutes to displace the air.

  • Sealing the Vial: Tightly cap the vial immediately after purging. For added protection, wrap the cap and neck of the vial with Parafilm.[5]

  • Storage: Place the sealed vial in a designated, clearly labeled container inside a refrigerator or cold room maintained at 2-8°C.[2] For an additional layer of protection, the vials can be stored inside a desiccator that has been purged with inert gas.

  • Documentation: Record the date of storage and any observations about the material's appearance.

Protocol 2: Handling Air-Sensitive 3,4-Dihydro-2H-1,4-Benzoxazine in the Laboratory

Objective: To provide a step-by-step guide for safely handling the compound to prevent oxidation during experimental use.

Materials:

  • Stored vial of 3,4-dihydro-2H-1,4-benzoxazine

  • Inert gas source

  • Syringes and needles (if the compound is a liquid or in solution)

  • Spatula (if the compound is a solid)

  • Reaction vessel equipped with a septum

  • Anhydrous solvents (if applicable)

Procedure:

  • Equilibration: Before opening, allow the vial to warm to room temperature. This prevents condensation of atmospheric moisture on the cold compound.

  • Creating an Inert Atmosphere in the Reaction Vessel: Assemble your reaction glassware and flush it thoroughly with an inert gas. Maintain a positive pressure of the inert gas throughout the experiment, which can be monitored with an oil bubbler.[6]

  • Transferring the Compound:

    • For Solids: Briefly remove the cap in a fume hood and quickly weigh and transfer the desired amount of the solid to the reaction vessel under a positive flow of inert gas. If available, perform this transfer inside a glovebox for maximum protection.[3]

    • For Liquids: If the compound is a liquid, use a dry syringe to pierce the septum of the vial and withdraw the desired volume. Ensure the syringe has been purged with inert gas before use.[7] Transfer the liquid to the reaction vessel by injecting it through the septum.

  • Resealing and Storage: After taking the required amount, re-purge the headspace of the storage vial with inert gas before tightly sealing and returning it to the proper storage conditions.

Workflow for Decision-Making in Handling

The following diagram outlines a decision-making process for handling 3,4-dihydro-2H-1,4-benzoxazine based on the sensitivity of the experiment.

HandlingDecision cluster_workflow Decision Workflow for Handling Start Start: Need to use 3,4-dihydro-2H-1,4-benzoxazine CheckPurity Is purity critical for the experiment? Start->CheckPurity HighPurity High Purity Required CheckPurity->HighPurity Yes LowPurity Standard Purity Sufficient CheckPurity->LowPurity No UseGlovebox Use Glovebox or Schlenk Line Techniques HighPurity->UseGlovebox Benchtop Handle quickly on benchtop with inert gas flush LowPurity->Benchtop Proceed Proceed with Experiment UseGlovebox->Proceed Benchtop->Proceed

Caption: Decision workflow for handling based on experimental sensitivity.

The Role of Antioxidants

For applications where the compound may be exposed to oxidative conditions for extended periods, the addition of an antioxidant can be considered. Antioxidants are substances that can prevent or slow the oxidation of other molecules.[8] They function by scavenging free radicals or by decomposing hydroperoxides into stable products.[9]

Types of Antioxidants
  • Radical Scavengers (Primary Antioxidants): These compounds, such as hindered phenols and aromatic amines, donate a hydrogen atom to radical species, thereby terminating the oxidation chain reaction.[9][10]

  • Hydroperoxide Decomposers (Secondary Antioxidants): These include organophosphorus and sulfur-containing compounds that convert hydroperoxides into non-radical products.[9]

The selection of an appropriate antioxidant depends on its compatibility with the reaction system and its effectiveness in inhibiting the specific oxidation pathways of 3,4-dihydro-2H-1,4-benzoxazine. It is crucial to ensure that the chosen antioxidant does not interfere with the intended downstream reactions or applications.

Conclusion

The stability of 3,4-dihydro-2H-1,4-benzoxazine is paramount for the reliability and reproducibility of your research. By understanding its susceptibility to oxidation and implementing the rigorous storage and handling protocols outlined in this guide, you can significantly extend the shelf-life of this valuable compound and ensure the integrity of your experimental outcomes. Always prioritize working under an inert atmosphere and in cool, dark, and dry conditions. When in doubt, re-analyzing the purity of your material is a prudent step to safeguard your research.

References

  • Synquest Labs.
  • Li, C., Ran, Q., Zhu, R., & Gu, Y. (2015). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. RSC Advances, 5(29), 22665-22674.
  • ChemScene. 13582-93-9 | 3,4-Dihydro-2h-1,4-benzoxazine-2-carboxamide.
  • Fisher Scientific. 3,4-Dihydro-2H-1,4-benzoxazine, 97%.
  • Low, H. Y., & Ishida, H. (1999). Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. Polymer, 40(15), 4365-4376.
  • Zhang, Y., et al. (2023). Main-Chain Benzoxazines Containing an Erythritol Acetal Structure: Thermal and Degradation Properties. Polymers, 15(21), 4242.
  • US20120271026A1 - Inhibition of amine oxidation - Google P
  • Tchounwou, P. B., et al. (2014). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. EXS, 103, 1-25.
  • MDPI. (2024).
  • Ossila. Air Sensitive Compounds.
  • Sivasamy, A., et al. (2015). Studies on structurally different benzoxazines: Curing characteristics and thermal degradation aspects. Polymer Composites, 36(8), 1431-1440.
  • Wang, C., & Ishida, H. (2012). Thermal Degradation Mechanism of Polybenzoxazines. In Handbook of Benzoxazine Resins (pp. 169-193). Elsevier.
  • Kumar, S., et al. (2021). Peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones.
  • Fluitec. (2021). Is Antioxidant Monitoring Necessary?.
  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH.
  • Minglan Chemical. (2024).
  • Momentum Transfer. How We Handle Air Sensitive Samples.
  • Sigma-Aldrich. 3,4-Dihydro-2H-1,4-benzoxazine AldrichCPR.
  • Benchchem. Handling and storage of air-sensitive Tetraphenylantimony(V) methoxide.
  • MIT. Handling air-sensitive reagents AL-134.
  • Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.
  • Kotha, S., Bindra, V., & Kuki, A. (1994).
  • Smist, M., & Kwiecien, H. (2014). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 736-756.
  • PubChem. 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096.
  • TCI Chemicals. 3,4-Dihydro-2H-1,4-benzoxazine | 5735-53-5.
  • El-Ghanam, A. M. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. CHIMIA International Journal for Chemistry, 75(4), 285-300.

Sources

Optimization

Technical Support Center: Enantioseparation of 3,4-Dihydro-2H-1,4-Benzoxazines

Executive Summary The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a critical pharmacophore in potassium channel openers, serotonergic ligands, and levofloxacin intermediates. The 2-methyl substitution creates a chiral cen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a critical pharmacophore in potassium channel openers, serotonergic ligands, and levofloxacin intermediates. The 2-methyl substitution creates a chiral center (


) where biological activity is often enantioselective.

This guide addresses the two primary workflows for separating these enantiomers:

  • Direct Chromatographic Resolution (HPLC/SFC): Best for analytical purity checks and milligram-scale isolation.

  • Kinetic Resolution (Enzymatic/Chemical): Best for gram-to-kilogram scale synthesis.

Module 1: Chromatographic Separation (HPLC)

Core Protocol: Chiral Stationary Phase (CSP) Selection

Direct resolution of the secondary amine requires masking the basic nitrogen to prevent non-specific interactions with the silica support.

Recommended Method Parameters
ParameterStandard ProtocolAlternative (If Resolution < 1.5)
Column Chiralpak OD-H or Chiralpak AS-H (Amylose-based)Chiralcel OJ-H (Cellulose-based)
Mobile Phase

-Hexane : Isopropanol (90:10 v/v)

-Hexane : Ethanol (85:15 v/v)
Modifier (Critical) 0.1% Diethylamine (DEA) or Triethylamine (TEA)0.1% Ethanolamine
Flow Rate 0.5 – 1.0 mL/min0.5 mL/min (to improve mass transfer)
Temperature 25°C10°C (Low T often improves selectivity

)
Detection UV @ 254 nmRI (if derivatized and UV-silent)
Troubleshooting Guide (Q&A)

Q: I am observing severe peak tailing (As > 1.5). How do I fix this? A: Tailing in benzoxazines is almost exclusively caused by the interaction of the secondary amine (


-H) with residual silanol groups on the silica matrix.
  • Immediate Fix: Ensure your mobile phase contains 0.1% DEA or TEA .

  • Mechanism: The alkylamine modifier competes for the active silanol sites, effectively "capping" them and allowing the benzoxazine to interact only with the chiral selector.

Q: My resolution (


) is poor on Chiralpak OD-H. What is the next step? 
A:  Benzoxazines often resolve better on Amylose-based columns (Chiralpak AS) compared to Cellulose-based ones (OD) due to the specific inclusion complex geometry of the fused ring system.
  • Switch Column: Try Chiralpak AS-H .

  • Switch Solvent: Change the alcohol modifier from Isopropanol to Ethanol . Ethanol often alters the solvation shell of the chiral selector, changing the steric cleft shape.

Workflow Visualization: HPLC Method Development

HPLC_Workflow Start Start: Racemic 2-Me-Benzoxazine Screen1 Screen 1: Chiralpak OD-H Hex/IPA (90:10) + 0.1% DEA Start->Screen1 CheckRs Check Resolution (Rs) Screen1->CheckRs Good Rs > 1.5 Proceed to Validation CheckRs->Good Yes Poor Rs < 1.5 CheckRs->Poor No Tailing Issue: Peak Tailing? Good->Tailing Step2 Switch to Chiralpak AS-H (Amylose tris-carbamate) Poor->Step2 CheckRs2 Check Rs Step2->CheckRs2 CheckRs2->Good Yes Step3 Change Modifier to Ethanol (Hex/EtOH 90:10) CheckRs2->Step3 No AddBase Increase DEA to 0.2% or switch to TEA Tailing->AddBase Yes

Caption: Decision tree for optimizing chiral HPLC separation of benzoxazine derivatives, prioritizing column chemistry and mobile phase modifiers.

Module 2: Enzymatic Kinetic Resolution (Scale-Up)

For quantities >10g, chromatography becomes prohibitively expensive. Biocatalytic kinetic resolution (KR) is the industry standard for this scaffold.

Core Protocol: Lipase-Mediated Acylation

This method relies on the enzyme selectively acylating one enantiomer (usually


) while leaving the other (

) as the free amine.
  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) or Pseudomonas cepacia (Lipase PS-C II).

  • Acyl Donor: Vinyl Acetate (irreversible) or Isopropenyl Acetate.

  • Solvent: Toluene or MTBE (Methyl tert-butyl ether).

Step-by-Step Procedure
  • Dissolution: Dissolve racemic 2-methyl-3,4-dihydro-2H-1,4-benzoxazine (1 eq) in dry Toluene (0.1 M concentration).

  • Acyl Donor: Add Vinyl Acetate (0.6 eq). Note: Use <1.0 eq to prevent over-acylation.

  • Catalyst: Add Novozym 435 (20-50% w/w relative to substrate).

  • Incubation: Shake at 30°C, 200 rpm.

  • Monitoring: Monitor by HPLC (Module 1 method) until conversion reaches exactly 50%.

  • Workup: Filter enzyme. Evaporate solvent.[1][2]

  • Separation: The reaction mixture now contains (S)-Amide and (R)-Amine . Separate via acid/base extraction:

    • Treat with 1M HCl.

    • (R)-Amine goes into the aqueous phase (protonated).

    • (S)-Amide remains in the organic phase.

Troubleshooting Guide (Q&A)

Q: The reaction stops at 40% conversion. Why? A: This is often due to product inhibition or enzyme deactivation by the acetaldehyde byproduct (if using vinyl acetate).

  • Solution: Switch to Isopropenyl Acetate as the acyl donor. The byproduct is acetone, which is less toxic to the enzyme.

  • Alternative: Add molecular sieves to the reaction to scavenge trace water/byproducts.

Q: The enantiomeric excess (ee) of the remaining amine is low (<90%). A: This indicates the enzyme is not perfectly selective (


-value < 20).
  • Solution: Allow the conversion to proceed slightly beyond 50% (e.g., to 55%). This sacrifices yield of the amine but drastically increases its optical purity (kinetic digging).

Mechanism Visualization: Kinetic Resolution

Kinetic_Resolution Racemate Racemic Mixture (R/S)-Amine Reaction Enzymatic Acylation (CAL-B + Vinyl Acetate) Racemate->Reaction Toluene, 30°C Products Mixture: (S)-Amide + (R)-Amine Reaction->Products 50% Conv. Extraction Acid/Base Extraction (1M HCl) Products->Extraction OrgPhase Organic Phase: (S)-Amide (Neutral) Extraction->OrgPhase Partition AqPhase Aqueous Phase: (R)-Amine HCl (Salt) Extraction->AqPhase Partition

Caption: Workflow for the enzymatic kinetic resolution and subsequent chemical separation of benzoxazine enantiomers.

Module 3: Chemical Resolution (Alternative)

If HPLC is unavailable and enzymes fail, use (S)-(+)-Naproxen Acyl Chloride .

  • Derivatization: React the racemate with (S)-naproxen acid chloride.

  • Result: Two diastereomers are formed:

    
    -amide and 
    
    
    
    -amide.[3]
  • Separation: These diastereomers have significantly different physical properties and can be separated by crystallization (ethanol) or standard silica flash chromatography (cheaper than chiral HPLC).

  • Hydrolysis: Acidic hydrolysis regenerates the pure benzoxazine enantiomer.

References

  • Xu, X., et al. "Separation of benzoxazine enantiomers on beta-cyclodextrin bonded chiral stationary phases." Se Pu, 2012, 30(11):1188-93.

  • Vakarov, S. A., et al. "Kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H-[1,4]benzoxazine via acylation with chiral acyl chlorides." ResearchGate, 2025.

  • Goujard, L., et al. "Enantioseparation of benzoxazolinone aminoalcohols... by analytical and preparative liquid chromatography on amylose chiral stationary phases." Chirality, 2009, 21(6).

  • Levadoux, W., et al. "Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure." Bioorganic & Medicinal Chemistry, 2017.[4]

Sources

Reference Data & Comparative Studies

Validation

Advanced IR Spectroscopy Guide: Characterizing Dihydro-1,4-Benzoxazine Scaffolds

Introduction: The Scaffold & The Challenge In medicinal chemistry, 3,4-dihydro-2H-1,4-benzoxazine (DHBO) is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

In medicinal chemistry, 3,4-dihydro-2H-1,4-benzoxazine (DHBO) is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, including potassium channels, dopamine receptors, and anticoagulants.

However, its characterization presents a specific analytical challenge. During synthesis (often via reduction of 2H-1,4-benzoxazin-3(4H)-one or cyclization of 2-aminophenol derivatives), researchers frequently encounter three structurally similar impurities that can confound IR interpretation:

  • The Oxidized Precursor: 1,4-benzoxazin-3-one (Amide functionality).

  • The Open-Chain Precursor: substituted 2-aminophenols (Primary amine/hydroxyl).

  • The Regioisomer: 1,3-benzoxazine (Resin monomers, O-C-N linkage).

This guide provides a definitive, comparative IR analysis to validate the DHBO core, distinguishing it from these common "look-alikes."

Comparative Peak Analysis: The DHBO Fingerprint

The following table synthesizes data for the target scaffold against its most common synthetic contaminants.

Table 1: Diagnostic IR Peaks for Dihydro-1,4-Benzoxazine vs. Analogs[1]
Functional GroupDihydro-1,4-Benzoxazine (Target) 1,4-Benzoxazin-3-one (Oxidized) 2-Aminophenol (Precursor) Interpretation Logic
N-H Stretch 3360–3380 cm⁻¹ (Single sharp band, Secondary Amine)3050–3200 cm⁻¹ (Broad/Multiple, Amide)3300–3500 cm⁻¹ (Two bands: Sym/Asym Primary Amine + OH overlap)Target: Look for a single sharp peak.[1][2][3][4][5][6][7][8][9][10][11][12] Doublets imply open ring; broad <3200 implies amide.
C=O Stretch ABSENT 1650–1700 cm⁻¹ (Strong, Amide I)ABSENT Target: The absence of a strong band at 1680 cm⁻¹ is the primary confirmation of reduction.
C-O-C (Ether) 1220–1240 cm⁻¹ (Asym)1030–1080 cm⁻¹ (Sym)1200–1250 cm⁻¹ ~1200 cm⁻¹ (C-OH stretch)Target: Distinct ether doublet. Precursors show C-OH which shifts/broadens with H-bonding.
Aromatic C=C 1590–1620 cm⁻¹ 1450–1500 cm⁻¹ 1580–1610 cm⁻¹ 1590–1610 cm⁻¹ Target: Standard aromatic modes; less diagnostic but confirms benzene ring integrity.
Aliphatic C-H 2850–2980 cm⁻¹ (CH₂ of oxazine ring)2900–3000 cm⁻¹ (CH₂ adjacent to C=O)N/A (Unless alkyl substituted)Target: Presence confirms the saturated heterocyclic ring portion.

Deep Dive: Critical Spectral Regions

A. The Nitrogen Signature (3300–3500 cm⁻¹)

The most common synthesis error is incomplete reduction of the amide (lactam) or incomplete cyclization of the amino-ether.

  • The DHBO Signal: A secondary amine (

    
    ) typically exhibits a single, weak-to-medium absorption band  around 3365–3373 cm⁻¹ .
    
  • The "One" Warning: If the peak is broad, intense, and shifted lower (3050–3200 cm⁻¹), you likely have the amide (lactam) tautomer of the benzoxazinone.

  • The Precursor Warning: If you see two bands (symmetric and asymmetric stretching), the heterocyclic ring has likely not closed, leaving a primary amine (

    
    ).
    
B. The "Silent" Carbonyl (1600–1750 cm⁻¹)

In drug development, confirming the removal of the carbonyl oxygen is vital for modifying solubility and basicity.

  • Protocol: Normalize the baseline at 1800 cm⁻¹. Scan down to 1600 cm⁻¹.

  • Analysis: Any sharp peak >1640 cm⁻¹ indicates residual 1,4-benzoxazin-3-one . The DHBO spectrum should be "silent" in this region, showing only the onset of aromatic

    
     stretching near 1610 cm⁻¹.
    
C. The "False Friend": 1,3-Benzoxazine
  • Context: 1,3-benzoxazines are industrial resin monomers where the Oxygen and Nitrogen are separated by a single carbon (

    
    ).
    
  • The Trap: Literature often cites a "characteristic oxazine ring mode" at 930–960 cm⁻¹ .

  • Correction: This mode is specific to the

    
     linkage of the 1,3-isomer . The 1,4-benzoxazine  scaffold (
    
    
    
    ) does NOT typically exhibit this specific band. Do not use the 930 cm⁻¹ peak to validate 1,4-benzoxazine structures; rely instead on the C-O-C ether stretches (1030–1240 cm⁻¹).

Experimental Protocol: High-Fidelity Acquisition

To resolve the subtle N-H shifts and confirm the absence of C=O, high signal-to-noise ratio is required.

Method: Attenuated Total Reflectance (ATR) FT-IR (Preferred for solids). Alternative: KBr Pellet (Preferred if N-H region is weak).

Step-by-Step Workflow
  • Background Correction: Clean the diamond crystal with isopropanol. Collect a 32-scan background spectrum.

  • Sample Loading: Place ~2 mg of the solid DHBO derivative on the crystal.

  • Compression: Apply high pressure using the anvil. Note: Ensure good contact to resolve the weak secondary amine peak.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical to distinguish aromatic C=C from Amide I).

    • Scans: 64 scans (To smooth noise in the fingerprint region).

  • Validation: Check the 2200–2500 cm⁻¹ region (

    
    ). If peaks exist, purge and re-run.
    

Structural Confirmation Logic (Decision Tree)

The following diagram outlines the logical flow for assigning the structure based on the spectral data gathered above.

IR_Logic Start Start: Acquire IR Spectrum CheckCO Check 1650-1700 cm⁻¹ (Carbonyl Region) Start->CheckCO HasCO Strong Peak Present CheckCO->HasCO Yes NoCO Region Silent CheckCO->NoCO No Result_One ID: 1,4-Benzoxazin-3-one (Oxidized Impurity) HasCO->Result_One CheckNH Check 3300-3500 cm⁻¹ (Amine Region) NoCO->CheckNH Doublet Doublet (Sym/Asym) CheckNH->Doublet Single Single Sharp Band (~3370 cm⁻¹) CheckNH->Single Broad Broad/Shifted (<3200 cm⁻¹) CheckNH->Broad Result_Open ID: 2-Aminophenol Derivative (Ring Open) Doublet->Result_Open CheckEther Check 1000-1250 cm⁻¹ (Ether Region) Single->CheckEther Broad->Result_One Amide H-bonding Result_DHBO CONFIRMED: 3,4-dihydro-2H-1,4-benzoxazine CheckEther->Result_DHBO Peaks at ~1050 & 1230

Caption: Decision logic for distinguishing dihydro-1,4-benzoxazine from its oxidized and open-chain analogs.

References

  • Synthesis and Characterization of 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives. Heterocycles, Vol 91, No 6. (2015).[3][4] Source:

  • 3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid: Derivative of 2H-1,4-Benzoxazin-3-one. Pharmaffiliates Analytical Reference Standards. Source:

  • IR Spectrum of 2H-1,4-benzoxazin-3(4H)-one (Amide Comparison). PubChem Compound Summary. Source:

  • Kinetic resolution by lithiation: Synthesis of substituted dihydrobenzoxazines. White Rose Research Online (University of York). Source:

  • BenchChem Technical Support: 3,4-Dihydro-2H-1,4-benzoxazine Properties. BenchChem Technical Guide. Source:

Sources

Comparative

melting point range of pure 8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

This guide provides a technical characterization and comparison for 8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine , specifically addressing the physical state and melting point misconceptions common in its handling. Pa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical characterization and comparison for 8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine , specifically addressing the physical state and melting point misconceptions common in its handling.

Part 1: Executive Summary & Core Characterization

Correction on Physical State: Contrary to the expectation of a defined melting point range typical for many benzoxazine scaffolds, pure 8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is isolated as a colorless to pale yellow oil at standard ambient temperature and pressure.

Researchers often confuse this target compound with its oxidized precursor, 8-bromo-2-methyl-2H-1,4-benzoxazin-3(4H)-one , which is a stable yellow solid . This guide delineates the physicochemical distinctions to ensure accurate identification during synthesis and drug development workflows.

Physicochemical Profile
PropertyTarget Compound Common Precursor (Impurity)
Name 8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine 8-bromo-2-methyl-2H-1,4-benzoxazin-3(4H)-one
CAS No. 1267095-78-2 Varies by specific salt/form
Physical State Colorless Oil Yellow Solid
Melting Point N/A (Liquid at RT)>150°C (Estimated for amide/lactam class)
Molecular Weight 228.09 g/mol 242.07 g/mol
LCMS (ESI+) m/z 228.0 [M+H]⁺m/z 242.0 [M+H]⁺
Key Functional Group Secondary Amine (Reduced)Amide/Lactam (Oxidized)

Part 2: Technical Comparison & Performance Metrics

In drug discovery, this benzoxazine derivative serves as a versatile scaffold. Its "performance" is best evaluated by its purity profile and stability against oxidation.

Comparative Characterization Table

The following table compares the target compound against its closest structural analogs to highlight how substituents affect the physical state.

CompoundStructure DescriptionPhysical State (Pure)Purity Marker (LCMS)
Target 8-Br, 2-Me, Reduced Colorless Oil 228.0
Analog A8-Br, Unsubstituted (No Me)Brown Oil214.0
Analog B8-Br, 6-Methoxy, ReducedSolid (MP: 56–58°C)244.1
Precursor8-Br, 2-Me, 3-Oxo (Lactam)Yellow Solid242.0

Insight: The introduction of the 2-methyl group disrupts the crystal lattice packing compared to planar analogs, often resulting in an oil rather than a solid. The 6-methoxy analog (Analog B) has higher symmetry and polarity, allowing it to crystallize.

Part 3: Synthesis & Validation Protocol

To obtain the pure oil and avoid contamination with the solid precursor, follow this validated reduction protocol derived from recent patent literature (WO2023244764A1).

Step-by-Step Synthesis & Purification

1. Precursor Synthesis (Solid Formation)

  • Reactants: 2-amino-6-bromophenol + 2-chloropropanoyl chloride.

  • Conditions: Reflux in solvent (e.g., chloroform/THF) with base.

  • Outcome: Formation of the yellow solid intermediate (Lactam).

  • Checkpoint: Confirm formation of solid. LCMS m/z 242.

2. Reduction to Target (Oil Formation)

  • Reagent: Borane-Tetrahydrofuran complex (BH₃·THF, 1M).

  • Protocol:

    • Dissolve the yellow solid precursor in anhydrous THF under N₂ atmosphere.

    • Cool to 0°C. Dropwise add BH₃·THF (excess, ~3-4 equiv).

    • Reflux at 70°C for 2–3 hours.

    • Quench: Cool to 0°C and slowly add Methanol (exothermic H₂ evolution).

    • Acid Hydrolysis: Add 1N HCl and stir at RT for 30 mins to break boron complexes.

    • Workup: Basify with NaHCO₃, extract with Ethyl Acetate.

  • Purification (Critical):

    • Flash Chromatography (SiO₂).

    • Eluent: 0–20% Ethyl Acetate in Petroleum Ether.

    • Result: The target elutes as a colorless oil .

3. Quality Control Criteria

  • Appearance: Must be a clear oil. Turbidity or yellowing suggests oxidation or residual precursor.

  • NMR (¹H, CDCl₃): Look for the disappearance of the amide proton and the appearance of the CH₂ protons at the 3-position (multiplets typically around 3.0–3.5 ppm).

Part 4: Visualization of Signaling/Synthesis Pathway

The following diagram illustrates the critical transition from the solid precursor to the liquid target, highlighting the reduction step where the physical state change occurs.

BenzoxazineSynthesis Start 2-Amino-6-bromophenol (Solid) Step1 Cyclization (+ 2-Chloropropanoyl chloride) Start->Step1 Acylation Precursor INTERMEDIATE 8-bromo-2-methyl-3-oxo-benzoxazine (YELLOW SOLID, MP >150°C) Step1->Precursor Ring Closure Step2 Reduction (BH3·THF, Reflux) Precursor->Step2 Reduction of C=O Target TARGET PRODUCT 8-bromo-2-methyl-3,4-dihydro-benzoxazine (COLORLESS OIL) Step2->Target Purification (Flash Chrom.)

Caption: Synthesis pathway transforming the solid lactam precursor into the target oil benzoxazine via borane reduction.

References

  • Compounds for the targeted degradation of SMARCA2 . Google Patents. WO2023244764A1. (2023). Describes the synthesis and isolation of 8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine as a colorless oil (Compound 4). Link

  • 8-bromo-6-methoxy-3,4-dihydro-2H-1,4-benzoxazine Properties . Sigma-Aldrich. (Accessed 2026).[1] Provides comparative melting point data for the 6-methoxy analog. Link

  • Synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives . Semantic Scholar. (1994). General methodology for benzoxazine synthesis and distillation of oily derivatives. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

For researchers and scientists engaged in the dynamic field of drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and dispos...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the dynamic field of drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a safe research environment and compliance with regulatory standards. This guide provides an in-depth, step-by-step protocol for the proper disposal of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, a halogenated organic compound. By understanding the "why" behind each step, you can foster a culture of safety and responsibility in your laboratory.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a halogenated benzoxazine derivative. While a specific Safety Data Sheet (SDS) may vary between suppliers, related benzoxazine compounds provide a consistent hazard profile.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. For this compound and its structural analogs, the following classifications are typical:

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1][2]
Skin IrritationH315Causes skin irritation.[1][3]
Eye IrritationH319Causes serious eye irritation.[1][3]
Specific target organ toxicityH335May cause respiratory irritation.[1][3]

The GHS07 pictogram, an exclamation mark, is commonly associated with these hazards, indicating that the substance can cause irritation, skin sensitization, or is harmful if swallowed.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazard profile, the following PPE is mandatory when handling 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, including during disposal procedures:

  • Chemical-resistant gloves: Nitrile gloves are a suitable choice to prevent skin contact.[4] Always inspect gloves for any signs of degradation or perforation before use.

  • Safety glasses or goggles: To protect your eyes from potential splashes of any solutions containing the compound.[4]

  • Laboratory coat: A fully fastened lab coat protects your skin and clothing from contamination.[4]

All handling of this compound, especially during weighing and solution preparation, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[4][5]

Spill Management: Preparedness is Key

Accidents can happen, and a well-defined spill management plan is crucial.

  • Small Spills: For a small spill of the solid material, carefully sweep it up, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[3][6] The area can then be decontaminated with an appropriate solvent (e.g., ethanol or isopropanol) and wiped clean with absorbent pads, which should also be disposed of as hazardous waste.

  • Large Spills: In the event of a larger spill, evacuate the immediate area and follow your institution's emergency procedures. Do not attempt to clean up a large spill without the proper training and equipment.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is that as a halogenated organic compound, it must be segregated from non-halogenated waste streams.[4][5][7][8] Co-mingling can lead to dangerous reactions and significantly increases the cost and complexity of disposal.[7]

Waste Segregation and Collection
  • Designated Waste Container: All waste containing 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), must be collected in a designated "Halogenated Organic Waste" container.[4][5][8]

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or waste solid 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine should be collected in a clearly labeled, sealable container designated for solid halogenated waste.

    • Liquid Waste: If the compound has been used in a solution, the resulting liquid waste must be collected in a designated "Halogenated Liquid Waste" container. Do not pour any organic waste down the drain.[4][5][8] It is advisable to dissolve the solid waste in a minimal amount of a suitable solvent (e.g., methanol or acetone) before adding it to the liquid waste container to ensure it is fully contained.

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemicals it will hold, and has a secure, tight-fitting lid to prevent the release of vapors.[7][8]

Labeling: Clear and Compliant

Proper labeling is a critical component of safe waste management and is mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10][11][12]

Your waste container label must include:

  • The words "Hazardous Waste".[7]

  • The full chemical name: "8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine". Avoid using abbreviations or chemical formulas.[8]

  • A clear indication that it is "Halogenated Organic Waste".

  • The primary hazards associated with the contents (e.g., "Toxic," "Irritant").[7]

  • The date of accumulation.

Storage and Final Disposal
  • Temporary Storage: The labeled waste container should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.[7] This area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4] These entities are equipped to transport and dispose of the waste in accordance with all federal, state, and local regulations.[9][13][14]

Decontamination of Laboratory Equipment

Any laboratory equipment, such as glassware or spatulas, that has come into contact with 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine must be thoroughly decontaminated.

  • Rinse with Solvent: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound. The solvent rinse should be collected and disposed of as halogenated liquid waste.

  • Wash with Detergent: After the solvent rinse, wash the equipment with a laboratory-grade detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

DisposalWorkflow Disposal Workflow for 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine Start Waste Generation Characterize Characterize Waste: 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (Halogenated Organic) Start->Characterize IsSolid Is the waste in solid form? Characterize->IsSolid SolidWaste Collect in 'Solid Halogenated Organic Waste' Container IsSolid->SolidWaste Yes LiquidWaste Collect in 'Liquid Halogenated Organic Waste' Container IsSolid->LiquidWaste No (Solution) Label Label Container Correctly: - Full Chemical Name - 'Hazardous Waste' - 'Halogenated' - Hazards (Toxic, Irritant) SolidWaste->Label LiquidWaste->Label Store Store in Designated Satellite Accumulation Area with Secondary Containment Label->Store ContactEHS Contact Environmental Health & Safety (EHS) for Professional Disposal Store->ContactEHS End Proper Disposal Complete ContactEHS->End

Caption: Decision-making workflow for the disposal of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

By adhering to these detailed procedures, you not only ensure your personal safety and that of your colleagues but also uphold the principles of responsible scientific practice and environmental stewardship.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]

  • OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • Safety Data Sheet for 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one. Kishida Chemical Co., Ltd. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health Administration. [Link]

  • Safety Data Sheet for 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile. Thermo Fisher Scientific. [Link]

  • 3,4-Dihydro-2H-1,4-benzoxazine. PubChem. [Link]

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